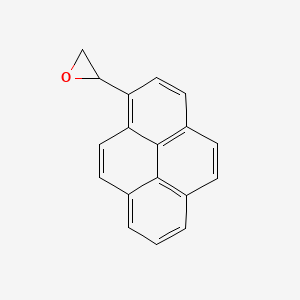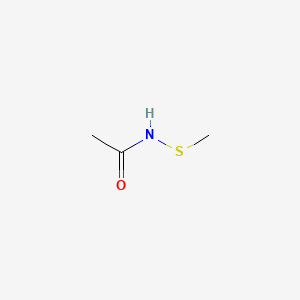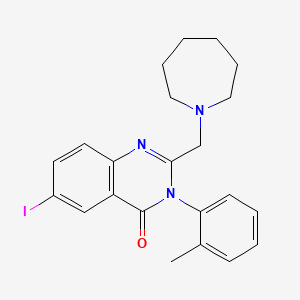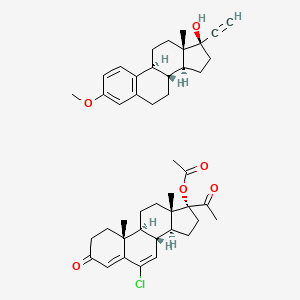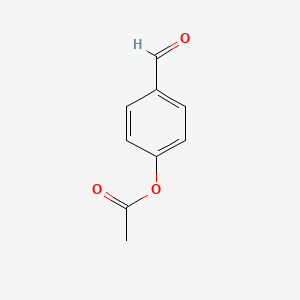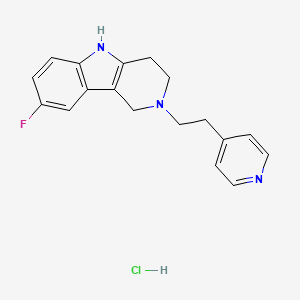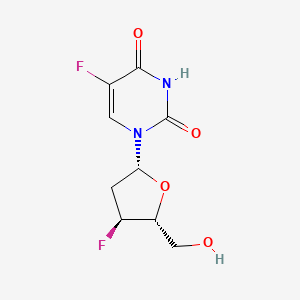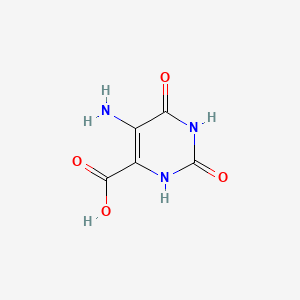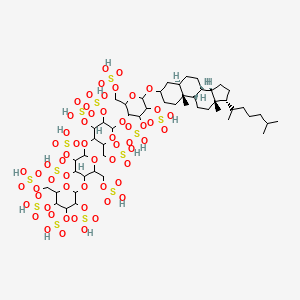
PG-545 Free
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pixatimod, also known as PG545, is a synthetic heparan sulfate mimetic with potent immunomodulatory and antitumor properties. It is a high-affinity inhibitor of heparanase, an enzyme that regulates the extracellular environment through the cleavage of heparan sulfate. Pixatimod has shown significant antitumor activity in various preclinical cancer models and is currently being investigated in clinical trials for its potential use in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pixatimod is synthesized through a multi-step process that involves the conjugation of a sulfated oligosaccharide with a cholestanol moiety. The synthesis begins with the preparation of the sulfated oligosaccharide, which is achieved through the selective sulfation of a precursor oligosaccharide. The cholestanol moiety is then attached to the sulfated oligosaccharide through a series of chemical reactions, including esterification and glycosylation .
Industrial Production Methods
The industrial production of pixatimod involves scaling up the synthetic process to produce the compound in large quantities. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. The production process is typically carried out in a controlled environment to maintain the stability and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Pixatimod undergoes various chemical reactions, including:
Oxidation: Pixatimod can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of pixatimod.
Substitution: Pixatimod can participate in substitution reactions, where functional groups on the molecule are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used to facilitate substitution reactions
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of pixatimod, each with distinct chemical and biological properties .
Scientific Research Applications
Pixatimod has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study heparanase inhibition and its effects on the extracellular matrix.
Biology: Investigated for its role in modulating immune responses and its potential as an immunotherapeutic agent.
Medicine: Explored for its antitumor activity in various cancer types, including pancreatic and colorectal cancer. .
Industry: Potential applications in the development of new therapeutic agents and drug delivery systems
Mechanism of Action
Pixatimod exerts its effects primarily through the inhibition of heparanase, which leads to the disruption of the extracellular matrix and inhibition of tumor growth and metastasis. Additionally, pixatimod activates the Toll-like Receptor 9 pathway in dendritic cells and B cells, leading to the release of cytokines and activation of natural killer cells. This dual mechanism of action contributes to its potent antitumor and immunomodulatory effects .
Comparison with Similar Compounds
Pixatimod is unique among heparanase inhibitors due to its high affinity for the enzyme and its dual mechanism of action. Similar compounds include:
Heparin: A naturally occurring anticoagulant with heparanase inhibitory activity but lacks the immunomodulatory properties of pixatimod.
Sulfated oligosaccharides: Synthetic compounds with heparanase inhibitory activity but generally have lower affinity and lack the cholestanol moiety present in pixatimod
Pixatimod’s unique structure and dual mechanism of action make it a promising candidate for cancer therapy and immunomodulation .
Properties
CAS No. |
1144617-49-1 |
|---|---|
Molecular Formula |
C51H88O60S13 |
Molecular Weight |
2078.1 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C51H88O60S13/c1-22(2)7-6-8-23(3)27-11-12-28-26-10-9-24-17-25(13-15-50(24,4)29(26)14-16-51(27,28)5)95-46-42(108-121(79,80)81)38(104-117(67,68)69)34(30(96-46)18-91-112(52,53)54)100-47-43(109-122(82,83)84)39(105-118(70,71)72)35(31(97-47)19-92-113(55,56)57)101-48-44(110-123(85,86)87)40(106-119(73,74)75)36(32(98-48)20-93-114(58,59)60)102-49-45(111-124(88,89)90)41(107-120(76,77)78)37(103-116(64,65)66)33(99-49)21-94-115(61,62)63/h22-49H,6-21H2,1-5H3,(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H,88,89,90)/t23-,24+,25+,26+,27-,28+,29+,30-,31-,32-,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50+,51-/m1/s1 |
InChI Key |
LNUFLCYMSVYYNW-ZPJMAFJPSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COS(=O)(=O)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COS(=O)(=O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)COS(=O)(=O)O)OC6C(C(C(C(O6)COS(=O)(=O)O)OC7C(C(C(C(O7)COS(=O)(=O)O)OC8C(C(C(C(O8)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


